Rifamycin B diallylamide
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Overview
Description
Rifamycin B diallylamide is a derivative of rifamycin B, a member of the rifamycin family of antibiotics. Rifamycins are known for their potent antibacterial properties, particularly against mycobacteria, making them crucial in the treatment of diseases such as tuberculosis and leprosy . This compound, like its parent compound, exhibits significant antimicrobial activity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rifamycin B diallylamide is synthesized through a series of chemical reactions starting from rifamycin BThis process typically requires specific reagents and conditions to ensure the successful attachment of the diallylamide groups without compromising the integrity of the rifamycin B core structure .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using the bacterium Amycolatopsis mediterranei. The fermentation process is optimized to maximize the yield of rifamycin B, which is then chemically modified to produce this compound. Key parameters such as pH, temperature, and nutrient composition are carefully controlled to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Rifamycin B diallylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in the formation of new rifamycin derivatives with different functional groups .
Scientific Research Applications
Rifamycin B diallylamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Employed in research on bacterial RNA polymerase inhibition and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products
Mechanism of Action
Rifamycin B diallylamide exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, effectively halting bacterial protein synthesis and leading to cell death. The compound binds strongly to the RNA polymerase enzyme, blocking its activity and preventing bacterial replication .
Comparison with Similar Compounds
Rifamycin B diallylamide is unique among rifamycins due to its diallylamide modification, which enhances its antibacterial properties and broadens its spectrum of activity. Similar compounds include:
Rifampicin: Widely used in the treatment of tuberculosis and leprosy.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Another rifamycin derivative used in tuberculosis treatment.
Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome
Each of these compounds has unique properties and applications, but this compound stands out for its enhanced activity and potential in overcoming antibiotic resistance.
Properties
CAS No. |
17607-45-3 |
---|---|
Molecular Formula |
C45H58N2O13 |
Molecular Weight |
834.9 g/mol |
IUPAC Name |
[(9Z,19Z,21Z)-27-[2-[bis(prop-2-enyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H58N2O13/c1-12-18-47(19-13-2)33(49)22-57-32-21-30-40(53)35-34(32)36-42(28(8)39(35)52)60-45(10,43(36)54)58-20-17-31(56-11)25(5)41(59-29(9)48)27(7)38(51)26(6)37(50)23(3)15-14-16-24(4)44(55)46-30/h12-17,20-21,23,25-27,31,37-38,41,50-53H,1-2,18-19,22H2,3-11H3,(H,46,55)/b15-14-,20-17-,24-16- |
InChI Key |
MHTJOVRCLPHPDE-LFFDSNSBSA-N |
Isomeric SMILES |
CC1/C=C\C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC=C)CC=C)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC=C)CC=C)C |
Origin of Product |
United States |
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